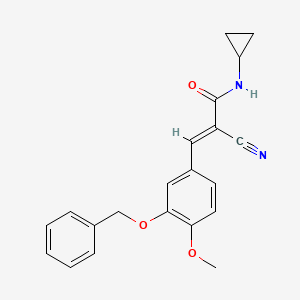![molecular formula C16H26N2O2 B2818304 [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine CAS No. 415971-00-5](/img/structure/B2818304.png)
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxy-phenyl)-ethyl-(1-methyl-piperidin-4-yl)-amine, also known as 2-DMPEA, is a synthetic compound that has been studied for its potential medicinal applications. It is a derivative of the neurotransmitter dopamine, and has been studied for its effects on the central nervous system. This compound has been used in various scientific research applications, including the investigation of neurodegenerative diseases and the development of novel therapeutic agents.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine” across various fields:
Pharmacological Research
This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various neurotransmitter systems, making it a candidate for studying treatments for neurological disorders such as depression, anxiety, and schizophrenia .
Cancer Research
In cancer research, derivatives of this compound have been investigated for their anti-tumor properties. Studies have shown that similar compounds can target cancer stem cells, potentially leading to the development of new cancer treatments that are more effective and have fewer side effects .
Neuroprotective Agents
Research has indicated that this compound might have neuroprotective properties. It could be used to develop drugs that protect neurons from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Analgesic Development
The compound has been studied for its potential analgesic (pain-relieving) effects. Its interaction with the central nervous system could lead to the development of new pain management medications, offering alternatives to traditional opioids .
Antioxidant Properties
This compound may possess antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. This makes it a candidate for research into treatments for conditions caused by oxidative stress, such as cardiovascular diseases and certain types of cancer .
Corrosion Inhibition
In materials science, derivatives of this compound have been explored as corrosion inhibitors. For example, 3,4-dimethoxy phenyl thiosemicarbazone has been shown to effectively inhibit the corrosion of copper in acidic environments, which is valuable in industrial applications .
Antimicrobial Agents
The compound’s structure suggests it could be developed into antimicrobial agents. Research into similar compounds has shown effectiveness against a range of bacterial and fungal pathogens, making it a promising candidate for new antimicrobial drugs .
Biochemical Research Tools
Finally, this compound can be used as a biochemical research tool to study various biological processes. Its ability to interact with different biological targets makes it useful in understanding complex biochemical pathways and mechanisms .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-18-10-7-14(8-11-18)17-9-6-13-4-5-15(19-2)16(12-13)20-3/h4-5,12,14,17H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWENNUNXHJSJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2818224.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]nicotinamide](/img/structure/B2818227.png)

![9-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818231.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2818235.png)



